Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
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Overview
Description
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate typically involves the reaction of 1-methylpiperazine with ethyl 2-bromo-3-methylpropionate under basic conditions. The key step includes an aza-Michael addition between the piperazine and the ethyl bromo compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
4-Methylpiperazine: Another piperazine derivative with similar biological activities.
Ethyl 2-Methyl-3-piperazin-1-yl propionate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
CAS No. |
1024537-81-2 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)10(2)9-13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
InChI Key |
PXVDCSSPQKCTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCN(CC1)C |
Origin of Product |
United States |
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